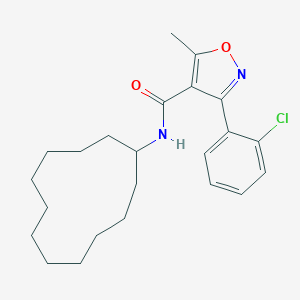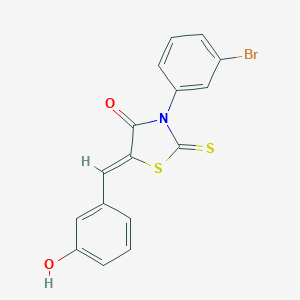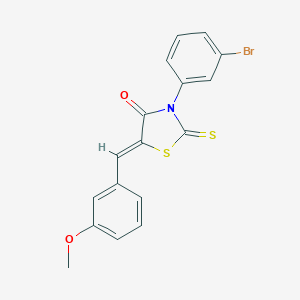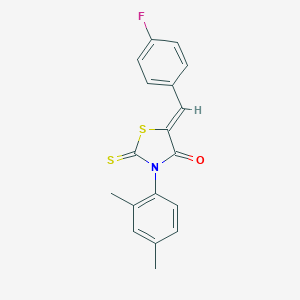
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclododecylamine in the presence of a base, followed by cyclization with methyl isoxazole-4-carboxylate. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. By binding to these channels, the compound modulates their activity, leading to its observed pharmacological effects. This interaction can result in the inhibition of neuronal excitability, providing anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- 3-(3-chlorophenyl)-N-cyclododecyl-5-methyl-4-isoxazolecarboxamide
- 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide
Uniqueness
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the cyclododecyl group, which imparts distinct pharmacokinetic properties. This structural uniqueness contributes to its specific binding affinity and selectivity towards certain molecular targets, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C23H31ClN2O2 |
|---|---|
Peso molecular |
403g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H31ClN2O2/c1-17-21(22(26-28-17)19-15-11-12-16-20(19)24)23(27)25-18-13-9-7-5-3-2-4-6-8-10-14-18/h11-12,15-16,18H,2-10,13-14H2,1H3,(H,25,27) |
Clave InChI |
FTNFPJNBCVUGOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3 |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B382249.png)
![4-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382250.png)
![Ethyl 2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382251.png)
![Ethyl 4-(4-methylphenyl)-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B382256.png)
![2-methyl-3H-indol-3-one [1,1'-biphenyl]-4-ylhydrazone](/img/structure/B382257.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B382259.png)

![N-[1,1'-biphenyl]-4-yl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B382263.png)

![Ethyl 4-({3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B382267.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B382269.png)
![{3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B382270.png)

